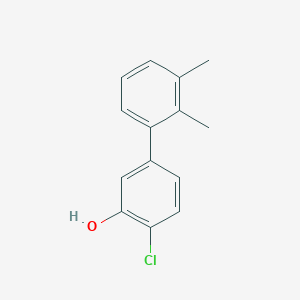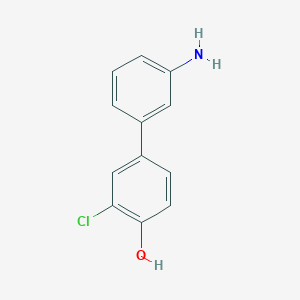
2-Chloro-5-(2,3-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%), also known as 5-chloro-2-(2,3-dimethylphenyl)phenol, is a phenolic compound belonging to the class of aromatic compounds. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Mécanisme D'action
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is an intermediate in the synthesis of many organic compounds. It acts as a catalyst in the reaction of 2-chloro-5-hydroxytoluene and 2,3-dimethylphenol, and facilitates the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is not known to have any biochemical or physiological effects in humans. It is not toxic and is not known to be an irritant.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is an ideal intermediate for the synthesis of a variety of organic compounds. It is relatively easy to synthesize, and the reaction conditions are mild. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is not suitable for the synthesis of compounds that require high temperatures or pressures, as it is not stable at high temperatures or pressures.
Orientations Futures
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) has a wide range of potential applications in the synthesis of organic compounds. Possible future directions include the use of 2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) in the synthesis of pharmaceuticals, pesticides, fragrances, and other organic compounds. It could also be used in the synthesis of polymers, dyes, and other materials. Additionally, it could be used in the synthesis of compounds with enhanced biological activity, such as antibiotics and antifungals. Finally, it could be used in the synthesis of compounds with improved solubility, such as surfactants and emulsifiers.
Méthodes De Synthèse
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) can be synthesized from the reaction of 2-chloro-5-hydroxytoluene and 2,3-dimethylphenol in the presence of a strong acid catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 1.3-1.4 MPa for a period of 12-15 hours. The reaction products are then separated by distillation and crystallization to obtain 2-chloro-5-(2,3-dimethylphenyl)phenol (95%).
Applications De Recherche Scientifique
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and fragrances. It has also been used in the synthesis of a variety of organic compounds, such as 2-chloro-5-nitrobenzaldehyde, 2-chloro-5-methylbenzaldehyde, and 2-chloro-5-methylbenzoic acid.
Propriétés
IUPAC Name |
2-chloro-5-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURPYTGFPCTQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685860 |
Source


|
| Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261941-97-2 |
Source


|
| Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














